molecular formula C27H48 B130426 5alpha-Cholestane CAS No. 481-21-0

5alpha-Cholestane

Cat. No.: B130426
CAS No.: 481-21-0
M. Wt: 372.7 g/mol
InChI Key: XIIAYQZJNBULGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5α-Cholestane (CAS: 481-21-0) is a saturated cholestane steroid with the molecular formula C₂₇H₄₈ and molecular weight 372.67 g/mol . It lacks functional groups, making it a fully reduced derivative of cholesterol. Its rigid tetracyclic structure consists of three cyclohexane rings and one cyclopentane ring, with a branched alkyl side chain at position 16. Key physical properties include:

  • Melting Point: 78–80°C
  • Boiling Point: 440.9°C at 760 mmHg
  • Density: 0.91 g/cm³
  • Vapor Pressure: 1.47 × 10⁻⁷ mmHg at 25°C

Primarily used as a laboratory standard and reference material, 5α-Cholestane is non-hazardous under normal handling conditions but requires standard laboratory precautions .

Scientific Research Applications

Analytical Chemistry

Gas Chromatography and High-Performance Liquid Chromatography (HPLC)
5alpha-Cholestane is frequently used as an internal standard in gas chromatography (GC) and HPLC for the quantification of other compounds. Its stable chemical structure allows for accurate retention time comparisons, which is crucial for identifying and measuring other sterols in complex mixtures .

Vaporization Properties
Recent studies have reported the vaporization enthalpies and vapor pressures of this compound using correlation gas chromatography (CGC). These properties are essential for understanding its behavior in various chemical processes and applications . For instance, the average vaporization enthalpy at standard temperature (298.15 K) was found to be approximately 126.9kJ mol126.9\,\text{kJ mol} .

Pharmacological Applications

Neuroprotective Properties
this compound derivatives, particularly cholestane-3β,5α,6β-triol, have been identified as neuroprotective agents. These compounds exhibit protective effects against neuronal injury in vitro and may have therapeutic potential for neurodegenerative diseases . The mechanism involves modulation of neuroinflammatory responses and promotion of neuronal survival under stress conditions.

Steroid Metabolism Studies
Research has shown that this compound plays a role in the metabolism of steroids, influencing the levels of biologically active metabolites such as androsterone. This highlights its significance in studies related to hormonal regulation and potential therapeutic interventions in hormone-related disorders .

Biological Research

Endogenous Neuroprotectants
Cholestane-3β,5α,6β-triol has been recognized as an endogenous neuroprotectant that can mitigate neuronal damage caused by ischemia and other stressors. This compound's ability to protect neurons suggests its potential use in developing treatments for conditions like stroke or traumatic brain injury .

Animal Studies on Anticonvulsant Effects
Studies involving animal models have demonstrated that certain metabolites of this compound exhibit anticonvulsant properties. For example, 5α-androstan-3α-ol-17-one showed protective effects against seizures in various models, indicating a possible application in epilepsy treatment .

Industrial Applications

Chemical Synthesis
In industrial chemistry, this compound serves as a precursor for synthesizing various steroid compounds. Its structural characteristics make it a valuable building block for creating more complex steroidal frameworks used in pharmaceuticals and agrochemicals .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
Analytical ChemistryInternal standard for GC/HPLCAccurate quantification of sterols
PharmacologyNeuroprotective agentProtects against neuronal injury
Biological ResearchModulation of steroid metabolismInfluences hormonal regulation
Industrial ApplicationsPrecursor for steroid synthesisValuable in pharmaceutical development

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
5α-Cholestane C₂₇H₄₈ 372.67 None Fully saturated backbone; no oxidation
5α-Cholestanol C₂₇H₄₈O 388.67 3β-hydroxyl group 3-hydroxylated derivative of 5α-Cholestane
5α-Cholestan-3-one C₂₇H₄₆O 386.66 3-ketone group Oxidized at C3; ketone functionality
Cholestane-3β,5α,6β-triol C₂₇H₄₈O₃ 432.67 3β-, 5α-, and 6β-hydroxyl groups Trihydroxylated derivative; polar

Physical and Chemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility Hydrophobicity (LogP)
5α-Cholestane 78–80 440.9 Insoluble in water ~10.5 (estimated)
5α-Cholestanol ~143 (reported) Not available Insoluble in water ~8.9
5α-Cholestan-3-one ~90–95 Not available Low water solubility ~9.2 (estimated)
Cholestane-3β,5α,6β-triol Not available Not available Moderately polar ~3.5 (estimated)

Key Observations :

  • The absence of functional groups in 5α-Cholestane results in higher hydrophobicity compared to its hydroxylated or ketone derivatives .

Mechanistic Insights :

  • 5α-Cholestanol: Accumulates in CTX due to defective bile acid synthesis, leading to neurological and cardiovascular complications .
  • Triol Derivative : Induces vascular calcification by increasing alkaline phosphatase activity and reactive oxygen species (ROS), triggering apoptosis in vascular smooth muscle cells .

Biological Activity

5alpha-Cholestane, a saturated derivative of cholesterol, has garnered interest in the scientific community for its potential biological activities, particularly in the context of cancer and metabolic disorders. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound (C27H46) is a sterol that serves as a precursor to various biologically active compounds. It is structurally similar to cholesterol but lacks the double bond at the 5th carbon position and has a saturated ring structure. This modification influences its biological interactions and metabolic pathways.

Anticancer Properties

One of the most significant areas of research regarding this compound is its anticancer properties, particularly through its oxidized derivatives, such as Cholestane-3β, 5α, 6β-triol (triol). Studies have demonstrated that triol exhibits notable anti-cancer activity against human prostate cancer cell lines:

  • Inhibition of Cell Proliferation : Treatment with triol resulted in dose-dependent suppression of proliferation in LNCaP, DU-145, and PC-3 prostate cancer cells. The compound also reduced colony formation in soft agar assays, indicating its potential to inhibit tumorigenesis .
  • Induction of Apoptosis : Flow cytometric analysis revealed that triol treatment induced apoptosis in cancer cells at concentrations ranging from 20 to 40 µM. This was evidenced by increased markers of apoptosis and cell cycle arrest at the G1 phase .
  • Effects on Tumor Growth : In vivo studies showed that oral administration of triol at 20 mg/kg for three weeks significantly retarded the growth of PC-3 xenografts in nude mice .

The mechanisms underlying the anticancer effects of triol involve several pathways:

  • Cell Signaling Modulation : Triol treatment affected various signaling proteins associated with cell survival and proliferation. Notably, it reduced Akt1 protein expression and altered the expression levels of proteins involved in epithelial-mesenchymal transition (EMT), such as E-cadherin and N-cadherin .
  • Impact on Osteoblastic Differentiation : Research has indicated that triol inhibits osteoblastic differentiation and promotes apoptosis in rat bone marrow stromal cells. This effect is linked to increased intracellular calcium levels and reactive oxygen species generation, which are critical for apoptosis but not for osteoblastic differentiation .

Table 1: Summary of Biological Effects of Cholestane-3β, 5α, 6β-Triol

Biological ActivityObserved EffectConcentration (µM)Reference
Cell Proliferation InhibitionSuppressed proliferation10–40
Apoptosis InductionIncreased apoptotic markers20–40
Tumor Growth InhibitionReduced growth in xenografts20 mg/kg/day
Osteoblastic Differentiation InhibitionDecreased alkaline phosphatase activityNot specified

Case Study 1: Prostate Cancer Treatment with Triol

In a controlled study involving human prostate cancer cell lines, researchers treated cells with varying concentrations of triol. Results indicated significant reductions in cell viability and colony formation across all tested lines. The study concluded that triol could serve as a promising therapeutic agent for advanced metastatic prostate cancer due to its ability to induce apoptosis and inhibit proliferation.

Case Study 2: Effects on Bone Marrow Stromal Cells

A separate investigation focused on the impact of triol on rat bone marrow stromal cells. The findings revealed that triol not only inhibited osteoblastic differentiation but also promoted apoptosis through mechanisms involving calcium signaling. This suggests a dual role for triol in modulating both cancer progression and bone health.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5α-Cholestane in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, and avoid skin contact by using proper glove removal techniques . Storage should adhere to EU regulations (1907/2006, 1272/2008), ensuring stability in cool, dry conditions. First-aid measures include immediate decontamination for skin/eye exposure and oxygen administration for inhalation incidents .

Q. How can researchers validate the purity of 5α-Cholestane for experimental use?

Use analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity. Cross-reference spectral data (e.g., NMR, IR) with databases like SDBS or PubChem . For new batches, compare melting points (76–78°C) with literature values and confirm structural integrity via mass spectrometry .

Q. What are the primary applications of 5α-Cholestane in lipid membrane studies?

As a cholesterol analog, 5α-Cholestane is used to investigate membrane rigidity and lipid raft formation. Methodologies include Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms and fluorescence anisotropy to assess membrane fluidity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., vaporization enthalpy) of 5α-Cholestane?

Employ correlation gas chromatography (CGC) to measure vapor pressures and enthalpies, ensuring calibration with reference standards like 5α-Androstane. Cross-validate results using differential scanning calorimetry (DSC) and computational models (e.g., COSMO-RS). Address outliers by reviewing experimental conditions (e.g., sample purity, instrument calibration) and comparing with IUCLID or eChemPortal datasets .

Q. What strategies are effective for synthesizing 5α-Cholestane derivatives with modified stereochemistry?

Use catalytic hydrogenation (e.g., Pd/C or PtO₂) to reduce double bonds in cholesterol precursors, followed by stereochemical analysis via X-ray crystallography or NOESY NMR. For regioselective functionalization, employ protecting groups (e.g., silyl ethers) and Grignard reactions . Document synthesis steps rigorously to ensure reproducibility, adhering to guidelines in Beilstein Journal of Organic Chemistry .

Q. How should researchers address gaps in toxicological data for 5α-Cholestane in long-term exposure studies?

Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary screens. For in vivo studies, use rodent models to assess chronic exposure effects, adhering to OECD guidelines. Cross-reference hazard assessments from IUCLID and HSDB, noting limitations in existing data (e.g., lack of carcinogenicity studies) .

Q. What methodologies optimize the use of 5α-Cholestane as an internal standard in lipidomics?

Use stable isotope-labeled analogs (e.g., deuterated 5α-Cholestane-d₇) for mass spectrometry quantification. Validate spike-recovery experiments in biological matrices (e.g., plasma, cell lysates) and optimize chromatographic conditions (e.g., C18 columns with isopropanol-hexane gradients) to minimize matrix effects .

Q. Methodological Considerations

Q. How can researchers ensure reproducibility in studies involving 5α-Cholestane?

Document experimental parameters in detail, including solvent purity, instrument settings (e.g., GC temperature gradients), and batch-specific data (e.g., CAS 481-21-0 supplier lot numbers). Follow FAIR data principles by depositing raw data in repositories like ChemSpider or Zenodo .

Q. What are best practices for literature reviews on 5α-Cholestane’s physicochemical properties?

Use systematic review protocols: (1) Search PubMed, SciFinder, and Web of Science with keywords (e.g., "5α-Cholestane vapor pressure"); (2) Exclude non-peer-reviewed sources (e.g., ); (3) Evaluate data consistency using tools like CONSORT for experimental studies .

Q. How should conflicting data on 5α-Cholestane’s stability under oxidative conditions be analyzed?

Perform accelerated degradation studies under controlled O₂ exposure, monitoring products via LC-MS. Compare results with computational predictions (e.g., DFT calculations for bond dissociation energies). Publish null findings to address publication bias .

Properties

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIAYQZJNBULGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870548
Record name CERAPP_53193
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14982-53-7, 481-21-0
Record name Cholestane (VAN8C
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholestane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholestane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5alpha-Cholestane
5alpha-Cholestane
5alpha-Cholestane
5alpha-Cholestane
5alpha-Cholestane
5alpha-Cholestane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.